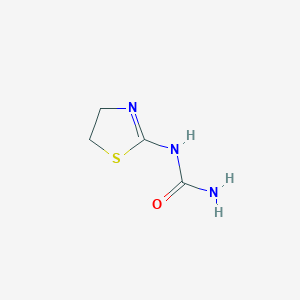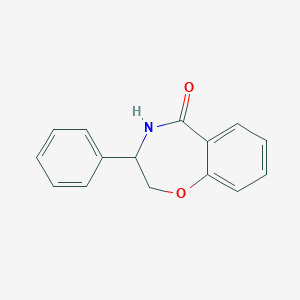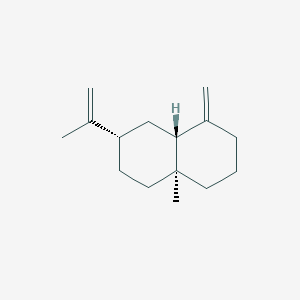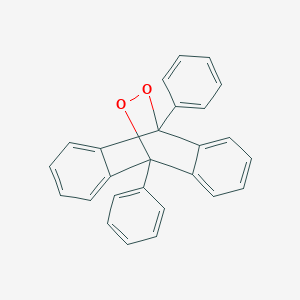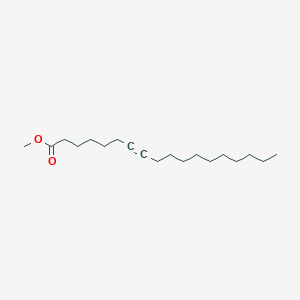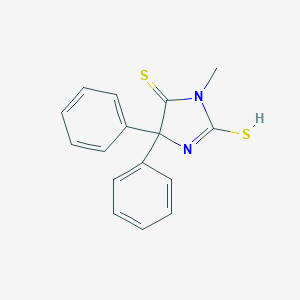
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a yellow crystalline powder that is soluble in organic solvents, and it has been shown to have a range of biochemical and physiological effects. In
科学研究应用
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied extensively for its potential use as a neurotoxin in animal models of Parkinson's disease. When 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is administered to animals, it is selectively taken up by dopamine-producing neurons in the brain, where it is metabolized to the toxic metabolite MPP+. MPP+ then causes the degeneration of these neurons, leading to a Parkinson's-like syndrome. This model has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disease.
作用机制
The mechanism of action of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves its metabolism to MPP+, which then causes the degeneration of dopamine-producing neurons in the brain. MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death. The specific mechanism by which MPP+ causes the selective degeneration of dopamine-producing neurons is not fully understood, but it is thought to involve the selective uptake of MPP+ by these neurons.
生化和生理效应
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has a range of biochemical and physiological effects, including the selective degeneration of dopamine-producing neurons in the brain, the inhibition of mitochondrial complex I, and the induction of oxidative stress. 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has also been shown to have immunosuppressive effects, and it has been studied for its potential use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione in lab experiments is its selective toxicity to dopamine-producing neurons in the brain. This allows researchers to study the pathophysiology of Parkinson's disease in a more targeted way than other models of the disease. However, one limitation of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is that it is a potent neurotoxin, and care must be taken to ensure that it is handled safely in the lab.
未来方向
There are several potential future directions for research on 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione. One area of interest is the development of new treatments for Parkinson's disease based on the selective degeneration of dopamine-producing neurons. Another area of interest is the use of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione as a tool to study the role of oxidative stress in neurodegenerative diseases. Additionally, 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is warranted.
合成方法
The synthesis of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves the reaction of thiosemicarbazide with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with methyl iodide. This method was first described in a 1979 paper by Zaremba and colleagues, and it has since been used in numerous studies of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione.
属性
CAS 编号 |
16116-38-4 |
|---|---|
产品名称 |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
分子式 |
C16H14N2S2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
3-methyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C16H14N2S2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) |
InChI 键 |
UBDWGZOSBWODRB-UHFFFAOYSA-N |
手性 SMILES |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CN1C(=S)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



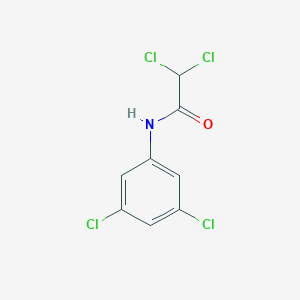
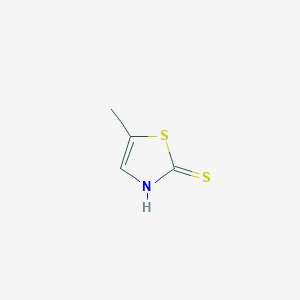
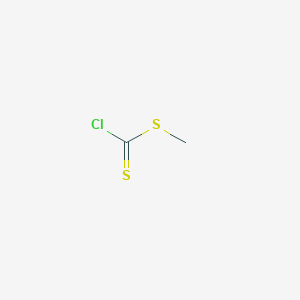
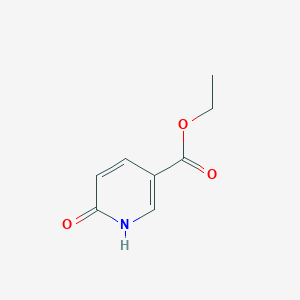
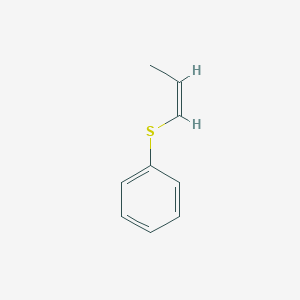
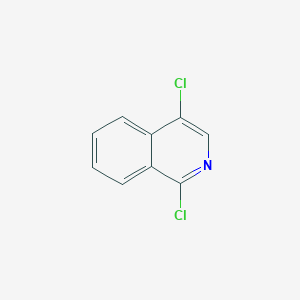
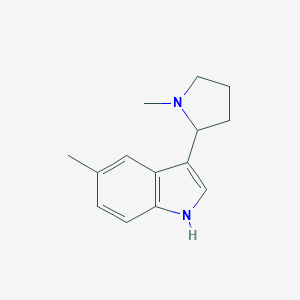
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
